molecular formula C20H22N2O4 B188224 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 5118-60-5

2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B188224
CAS RN: 5118-60-5
M. Wt: 354.4 g/mol
InChI Key: MTKGWVZBQMXYSX-UHFFFAOYSA-N
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Description

2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as DMC, is a synthetic compound that belongs to the chromene family. It has attracted significant attention from the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In inflammation, 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile inhibits the NF-κB pathway, which is known to play a crucial role in the production of pro-inflammatory cytokines. In neurodegenerative disorders, 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile reduces oxidative stress and inflammation, which are known to contribute to the pathogenesis of these diseases.

Biochemical And Physiological Effects

2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to have various biochemical and physiological effects. In cancer cells, 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile inhibits cell proliferation and induces apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In inflammation, 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In neurodegenerative disorders, 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile reduces oxidative stress and inflammation, which are known to contribute to the pathogenesis of these diseases.

Advantages And Limitations For Lab Experiments

2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several advantages for lab experiments, including its high yield and purity, and its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. However, 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile also has some limitations, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One direction is to study its potential therapeutic applications in other diseases, such as cardiovascular diseases and diabetes. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential toxicity at high doses.
In conclusion, 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a synthetic compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. Its synthesis method has been optimized to produce high yield and purity. 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has shown promising results in inhibiting tumor growth, reducing inflammation, and improving cognitive function. However, further studies are needed to fully understand its mechanism of action and to explore its potential toxicity at high doses.

Synthesis Methods

2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be synthesized through a multistep reaction involving the condensation of 3,4-dimethoxybenzaldehyde and ethyl cyanoacetate, followed by cyclization and subsequent reduction. This synthesis method has been optimized to produce 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile with high yield and purity.

Scientific Research Applications

2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has shown neuroprotective effects by reducing oxidative stress and improving cognitive function.

properties

CAS RN

5118-60-5

Product Name

2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C20H22N2O4/c1-20(2)8-13(23)18-16(9-20)26-19(22)12(10-21)17(18)11-5-6-14(24-3)15(7-11)25-4/h5-7,17H,8-9,22H2,1-4H3

InChI Key

MTKGWVZBQMXYSX-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)C1)C

Origin of Product

United States

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